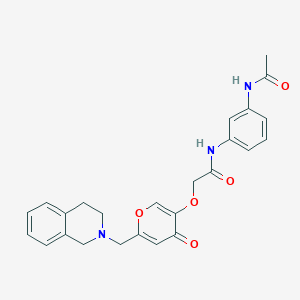

N-(3-acetamidophenyl)-2-((6-((3,4-dihydroisoquinolin-2(1H)-yl)methyl)-4-oxo-4H-pyran-3-yl)oxy)acetamide

Description

N-(3-Acetamidophenyl)-2-((6-((3,4-dihydroisoquinolin-2(1H)-yl)methyl)-4-oxo-4H-pyran-3-yl)oxy)acetamide is a synthetic small molecule characterized by a hybrid pharmacophore combining a pyranone core, a dihydroisoquinoline moiety, and an acetamide-linked phenyl group. This compound’s design likely targets enzymes or receptors associated with inflammation or cancer, given the structural similarities to kinase inhibitors or epigenetic modulators. The pyranone ring (4-oxo-4H-pyran) contributes to electron-deficient reactivity, while the dihydroisoquinoline group may enhance lipophilicity and membrane permeability.

Synthetic routes for analogous compounds involve coupling reactions (e.g., diazonium salt coupling for arylhydrazone derivatives) or nucleophilic substitutions with heterocyclic amines .

Properties

IUPAC Name |

N-(3-acetamidophenyl)-2-[6-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)-4-oxopyran-3-yl]oxyacetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H25N3O5/c1-17(29)26-20-7-4-8-21(11-20)27-25(31)16-33-24-15-32-22(12-23(24)30)14-28-10-9-18-5-2-3-6-19(18)13-28/h2-8,11-12,15H,9-10,13-14,16H2,1H3,(H,26,29)(H,27,31) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YRXMWBHLEIHQBL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC(=CC=C1)NC(=O)COC2=COC(=CC2=O)CN3CCC4=CC=CC=C4C3 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H25N3O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

447.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(3-acetamidophenyl)-2-((6-((3,4-dihydroisoquinolin-2(1H)-yl)methyl)-4-oxo-4H-pyran-3-yl)oxy)acetamide is a complex organic compound that has garnered attention for its potential biological activities. This article delves into the compound's biological effects, structure-activity relationships (SAR), and relevant research findings.

Chemical Structure and Properties

The molecular formula of the compound is with a molecular weight of 435.4 g/mol. The structure features a 3-acetamidophenyl group linked to a 4H-pyran derivative, which is further substituted with a dihydroisoquinoline moiety. This unique arrangement suggests potential interactions with various biological targets.

Research indicates that compounds with similar structures exhibit diverse biological activities, including:

- Anticancer Activity : Compounds derived from 3,4-dihydroisoquinoline have been shown to possess cytotoxic effects against various cancer cell lines. For instance, studies report that these derivatives can inhibit cell proliferation in human tumor cell lines, suggesting potential for therapeutic applications in oncology .

- Neuroprotective Effects : Some derivatives have demonstrated protective effects against neurotoxic agents in neuronal cell lines (e.g., PC12 cells). This neuroprotection may be attributed to the modulation of neurotrophic factors and reduction of oxidative stress .

Structure-Activity Relationship (SAR)

The SAR studies conducted on related compounds indicate that modifications to the dihydroisoquinoline structure can significantly impact biological activity. For example:

| Compound | IC50 (μM) | Biological Activity |

|---|---|---|

| Compound 1 | 27.38 ± 1.58 | Inhibitory effect on TMZ-resistant cells |

| Compound 2 | 1.015 ± 0.69 | Strong cytotoxicity against cancer cells |

| Compound 3 | 10.83 ± 1 | Moderate cytotoxicity |

These findings highlight how specific structural features contribute to the overall efficacy of the compound in various biological contexts .

Case Studies

- Anticancer Studies : A series of experiments evaluated the cytotoxicity of this compound against multiple cancer cell lines. Results demonstrated significant inhibition of cell growth, suggesting its potential as an anticancer agent.

- Neuroprotection : In vitro studies using PC12 cells revealed that certain derivatives could mitigate corticosterone-induced neurotoxicity, indicating possible applications in treating neurodegenerative diseases .

Comparison with Similar Compounds

Key Observations :

- Electron-Withdrawing Groups: Unlike 13a () and 4a (), which feature cyano or sulfamoyl groups, the target compound lacks strong electron-withdrawing substituents but compensates with the 4-oxo-pyran ring for electrophilic reactivity.

- Acetamide Linker: The 3-acetamidophenyl group contrasts with 4-sulfamoylphenyl () or 2,3-diphenylquinoxaline (), suggesting divergent hydrogen-bonding profiles.

Physicochemical and Pharmacokinetic Properties

While experimental data is unavailable, predictions based on analogues suggest:

- LogP: ~2.5–3.5 (moderate lipophilicity due to dihydroisoquinoline and phenyl groups).

- Solubility : Likely poor in aqueous media, necessitating formulation aids (e.g., ’s use of 1,2-dichloroethane as a solvent) .

- Thermal Stability : Expected melting point >250°C, comparable to Example 83 (, MP 302–304°C) .

Q & A

Q. What synthetic routes are recommended for preparing N-(3-acetamidophenyl)-2-((6-((3,4-dihydroisoquinolin-2(1H)-yl)methyl)-4-oxo-4H-pyran-3-yl)oxy)acetamide?

A modular approach is advised, leveraging multi-step reactions common to acetamide derivatives. For example:

- Step 1 : Substitution reactions (e.g., nucleophilic displacement of nitro or halogen groups on aromatic rings under alkaline conditions, as in ).

- Step 2 : Reductive amination or coupling of the dihydroisoquinoline moiety (analogous to , where 4-aminoantipyrine was coupled with dichlorophenylacetic acid using 1-ethyl-3-(3-dimethylaminopropyl)-carbodiimide (EDC) as a condensing agent).

- Step 3 : Acetamide formation via condensation of intermediates with cyanoacetic acid or activated esters (see and ).

Purification via column chromatography or recrystallization is critical for isolating high-purity products .

Q. How can the structural integrity of this compound be confirmed post-synthesis?

Combine spectroscopic and crystallographic techniques:

- NMR : Analyze proton environments (e.g., acetamide NH at δ ~7.5–8.0 ppm, pyran ring protons at δ ~6.0–7.0 ppm) and carbon signals (amide carbonyl at ~168–170 ppm) .

- X-ray crystallography : Resolve conformational flexibility in the dihydroisoquinoline and pyran moieties (e.g., dihedral angles between aromatic rings, as in ’s R22(10) hydrogen-bonded dimers).

- HRMS : Validate molecular weight and fragmentation patterns .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and purity in multi-step syntheses?

Apply Design of Experiments (DoE) principles to identify critical variables:

- Factors : Reaction temperature, stoichiometry of condensing agents (e.g., EDC), solvent polarity, and catalyst loading.

- Response surface methodology : Statistically model interactions between variables (e.g., highlights DoE’s role in minimizing experimental trials while maximizing data quality).

- Process control : Use inline FTIR or HPLC to monitor intermediate formation and adjust conditions dynamically .

Q. What strategies address inconsistencies in biological activity data for structurally similar acetamides?

- Structure-activity relationship (SAR) studies : Systematically modify substituents (e.g., dihydroisoquinoline methylation, pyran oxygen substitution) and correlate with activity trends.

- Controlled assays : Standardize cell lines, assay protocols, and solvent systems (e.g., DMSO concentration) to minimize variability.

- Data reconciliation : Apply multivariate analysis to distinguish assay noise from true SAR outliers (’s statistical frameworks are applicable here) .

Q. How can computational modeling guide the design of derivatives with enhanced stability or activity?

- Density Functional Theory (DFT) : Calculate charge distribution, HOMO-LUMO gaps, and intramolecular hydrogen bonds to predict reactivity (e.g., ’s quantum chemical path searches).

- Molecular dynamics (MD) : Simulate solvent interactions and conformational stability of the acetamide backbone and pyran-dihydroisoquinoline linkage.

- ADMET prediction : Use tools like SwissADME to forecast bioavailability and metabolic pathways .

Q. What methods resolve impurities arising during large-scale synthesis?

- Chromatographic profiling : Employ UPLC-MS to detect trace byproducts (e.g., incomplete substitution or oxidation products).

- Crystallization optimization : Adjust solvent polarity (e.g., gradient from dichloromethane to ethyl acetate) to selectively precipitate the target compound (as in ).

- Membrane separation : Explore nanofiltration to remove low-MW impurities (’s subclass RDF2050104 covers membrane technologies) .

Methodological Notes

- Data contradiction : When NMR and crystallography yield conflicting conformer data (e.g., rotational isomers), use variable-temperature NMR or NOESY to assess dynamic behavior .

- Stereochemical control : If asymmetric centers are present, employ chiral auxiliaries or catalysts (not explicitly covered in evidence but inferred from best practices).

- Safety protocols : Refer to SDS guidelines for handling acetamide intermediates (e.g., ’s first-aid measures for skin/eye exposure) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.